

Physical and chemical properties of Non-2-yn-1-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Non-2-yn-1-ol**

Cat. No.: **B147523**

[Get Quote](#)

Non-2-yn-1-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Non-2-yn-1-ol**, a valuable intermediate in organic synthesis. The document details its characteristics, spectral data, and key chemical transformations, offering experimental protocols for its synthesis, purification, and selected reactions. This guide is intended to serve as a comprehensive resource for researchers, chemists, and professionals involved in drug discovery and development.

Physicochemical Properties

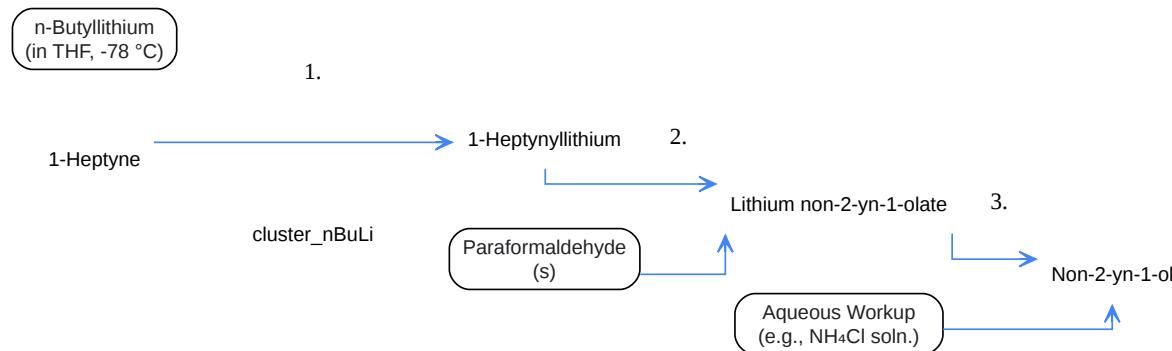
Non-2-yn-1-ol, also known as 2-Nonyn-1-ol, is a nine-carbon acetylenic alcohol. Its fundamental properties are summarized in the table below, providing a ready reference for experimental planning and execution.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₆ O	[1]
Molecular Weight	140.22 g/mol	[1]
CAS Number	5921-73-3	[1]
Appearance	Colorless to light yellow liquid	[2]
Melting Point	-16 °C	[2]
Boiling Point	109-111 °C at 11 mmHg	[2]
Density	0.873 g/cm ³	[2]
Refractive Index	1.4560 at 20 °C	[2]
Solubility	Soluble in chloroform and methanol. Not miscible in water.	[2]
pKa	13.20 ± 0.10 (Predicted)	[2]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **Non-2-yn-1-ol**. The following table summarizes its key spectral features.

Spectrum Type	Key Features and Data Source
¹ H NMR	Data available on SpectraBase. Instrument: Varian A-60D, Solvent: CCl ₄ . [3]
¹³ C NMR	Data available through PubChem. [1]
Infrared (IR)	Technique: CAPILLARY CELL: NEAT. Source: FARCHAN RESEARCH LABORATORIES, WILLOUGHBY, OHIO. Data available on SpectraBase. [1]
Mass Spectrometry (MS)	GC-MS data available from the NIST Mass Spectrometry Data Center. [1]


Experimental Protocols

This section provides detailed experimental protocols for the synthesis, purification, and common chemical reactions of **Non-2-yn-1-ol**. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagent purity.

Synthesis of Non-2-yn-1-ol

A common method for the synthesis of propargyl alcohols like **Non-2-yn-1-ol** involves the reaction of a terminal alkyne with an aldehyde. The following is a representative protocol for the synthesis of **Non-2-yn-1-ol** from 1-heptyne and paraformaldehyde via a lithiation reaction.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of **Non-2-yn-1-ol**.

Materials:

- 1-Heptyne
- n-Butyllithium (n-BuLi) in hexane or tetrahydrofuran (THF)
- Paraformaldehyde, anhydrous

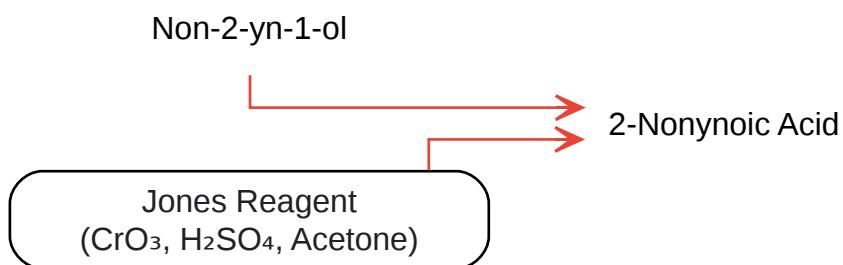
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a connection to an inert gas line (Argon or Nitrogen).
- Lithiation of 1-Heptyne: Dissolve 1-heptyne (1.0 equivalent) in anhydrous THF in the reaction flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.05 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 1-heptynyllithium.[4]
- Reaction with Paraformaldehyde: Add anhydrous paraformaldehyde (1.5 equivalents) to the reaction mixture in one portion. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
- Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification of Non-2-yn-1-ol

The crude **Non-2-yn-1-ol** obtained from the synthesis can be purified by fractional distillation under reduced pressure.


Procedure:

- Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry.[5]
- Distillation: Transfer the crude **Non-2-yn-1-ol** to the distillation flask. Apply a vacuum and gently heat the flask using a heating mantle or an oil bath.[6]
- Fraction Collection: Collect the fraction that distills at 109-111 °C under a pressure of 11 mmHg.[2] Discard any initial lower-boiling fractions.
- Storage: Store the purified **Non-2-yn-1-ol** under an inert atmosphere in a cool, dark place.

Oxidation to 2-Nonynoic Acid

Primary acetylenic alcohols can be oxidized to the corresponding carboxylic acids using Jones reagent (chromic acid in acetone).

Reaction Scheme:

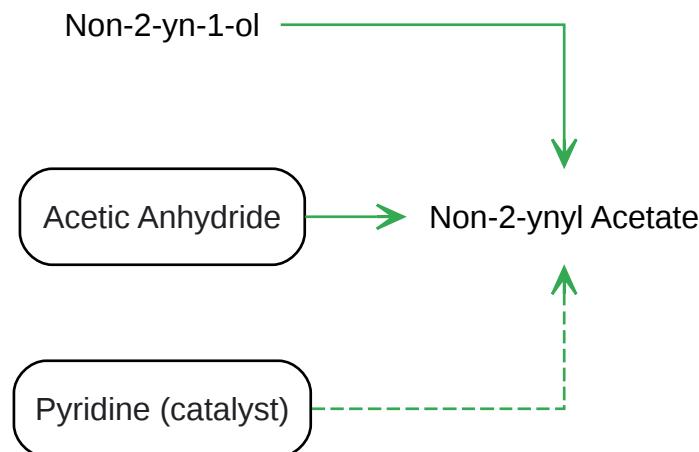
[Click to download full resolution via product page](#)

Caption: Oxidation of **Non-2-yn-1-ol**.

Materials:

- Non-2-yn-1-ol**

- Jones reagent (prepared by dissolving chromium trioxide in concentrated sulfuric acid and diluting with water)
- Acetone
- Isopropyl alcohol
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve **Non-2-yn-1-ol** (1.0 equivalent) in acetone and cool the solution to 0 °C in an ice bath.
- Oxidation: Add Jones reagent dropwise from the dropping funnel to the stirred solution. The reaction is exothermic, and the color will change from orange-red to green. Maintain the temperature below 10 °C during the addition.[\[1\]](#)
- Quenching: After the addition is complete, and the starting material is consumed (monitored by TLC), quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears completely.
- Workup: Remove the acetone under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
- Purification: Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution. The product will move to the aqueous layer as the carboxylate salt. Acidify the aqueous layer with concentrated HCl to pH ~2 and extract the carboxylic acid with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield 2-nonyoic acid.

Esterification to Non-2-ynyl Acetate

Non-2-yn-1-ol can be readily converted to its corresponding acetate ester using acetic anhydride in the presence of a base catalyst like pyridine.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Esterification of **Non-2-yn-1-ol**.

Materials:

- **Non-2-yn-1-ol**
- Acetic anhydride
- Pyridine
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve **Non-2-yn-1-ol** (1.0 equivalent) in diethyl ether. Add pyridine (1.2 equivalents) to the solution.
- Acetylation: Cool the mixture to 0 °C and add acetic anhydride (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.[7][8]
- Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation if necessary.

Chemical Reactivity and Stability

Non-2-yn-1-ol is a stable compound under normal laboratory conditions but is sensitive to moisture.[6] It is a flammable liquid and vapor.[1] It is incompatible with strong oxidizing agents.[6] The presence of the hydroxyl group and the alkyne functionality allows for a wide range of chemical transformations, making it a versatile building block in organic synthesis.

Biological Activity

Based on a comprehensive search of publicly available scientific literature, there is currently no specific information available regarding the biological activity or the involvement of **Non-2-yn-1-ol** in any signaling pathways. Further research is required to elucidate any potential pharmacological or biological effects of this compound.

Safety and Handling

Non-2-yn-1-ol is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[1] It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including

safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.^[6] Store in a cool, dry, and well-ventilated area, protected from moisture.^[6]

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in a properly equipped laboratory under the supervision of qualified personnel, and a thorough risk assessment should be performed before undertaking any of the procedures described.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of Non-2-yn-1-ol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b147523#physical-and-chemical-properties-of-non-2-yn-1-ol\]](https://www.benchchem.com/product/b147523#physical-and-chemical-properties-of-non-2-yn-1-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com